molecular formula C12H18BrNO3 B13469827 Tert-butyl 3-(2-bromoethynyl)-3-hydroxypiperidine-1-carboxylate

Tert-butyl 3-(2-bromoethynyl)-3-hydroxypiperidine-1-carboxylate

Cat. No.: B13469827
M. Wt: 304.18 g/mol
InChI Key: ZNBBULOHAJQXGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(2-bromoethynyl)-3-hydroxypiperidine-1-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a tert-butyl group, and a bromoethynyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-bromoethynyl)-3-hydroxypiperidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Bromoethynyl Group: The bromoethynyl group is introduced via a bromination reaction using reagents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Tert-butyl Group: The tert-butyl group is often introduced through a tert-butylation reaction using tert-butyl chloride and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-bromoethynyl)-3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromoethynyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom, depending on the reagents used.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromoethynyl group reacts with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

    Bromination: Bromine, N-bromosuccinimide (NBS)

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Coupling: Palladium catalysts, boronic acids

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted piperidine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Tert-butyl 3-(2-bromoethynyl)-3-hydroxypiperidine-1-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug development, particularly for its interactions with biological targets.

    Materials Science: It is used in the development of novel materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-bromoethynyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The bromoethynyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, while the hydroxyl and tert-butyl groups can influence the compound’s solubility and binding affinity. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(2-bromoethynyl)-3-fluoroazetidine-1-carboxylate
  • Tert-butyl N-{[4-(2-bromoethynyl)-1-methyl-1H-pyrazol-3-yl]methyl}carbamate
  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate

Uniqueness

Tert-butyl 3-(2-bromoethynyl)-3-hydroxypiperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. This makes it a valuable compound for targeted synthesis and research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H18BrNO3

Molecular Weight

304.18 g/mol

IUPAC Name

tert-butyl 3-(2-bromoethynyl)-3-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C12H18BrNO3/c1-11(2,3)17-10(15)14-8-4-5-12(16,9-14)6-7-13/h16H,4-5,8-9H2,1-3H3

InChI Key

ZNBBULOHAJQXGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(C#CBr)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.